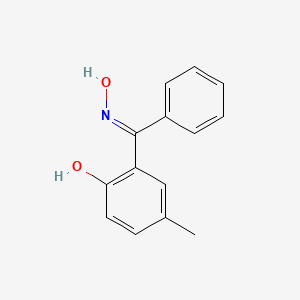

(2-Hydroxy-5-methylphenyl)(phenyl)methanone oxime

Description

(2-Hydroxy-5-methylphenyl)(phenyl)methanone oxime is a ketoxime derivative with the molecular formula C₁₄H₁₃NO₂ (molecular weight: 227.26 g/mol). It is structurally characterized by a benzophenone backbone substituted with a hydroxyl group at the 2-position and a methyl group at the 5-position on one aromatic ring, while the other phenyl group remains unsubstituted. The oxime functional group (>C=N-OH) is formed via the condensation of the ketone with hydroxylamine .

This compound is synthesized through the Fries rearrangement of phenyl esters, followed by hydroxylamine treatment to form the oxime . Its crystal structure reveals intramolecular hydrogen bonds (O–H···O and N–OH···O) that stabilize the molecule, as well as π–π interactions and C–H···π stacking in the solid state .

Structure

3D Structure

Properties

CAS No. |

64712-30-7 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methylphenol |

InChI |

InChI=1S/C14H13NO2/c1-10-7-8-13(16)12(9-10)14(15-17)11-5-3-2-4-6-11/h2-9,16-17H,1H3/b15-14+ |

InChI Key |

OFNQACPWWOTIFY-CCEZHUSRSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)/C(=N/O)/C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=NO)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Fries Rearrangement-Based Synthesis

The most widely documented method for synthesizing HMBO involves the Fries rearrangement of p-cresyl benzoate. This approach, detailed in the Journal of E-Chemistry, proceeds via three stages:

-

Synthesis of p-Cresyl Benzoate :

p-Cresol reacts with benzoyl chloride in an alkaline medium (NaOH) to form p-cresyl benzoate. The reaction is typically carried out at 60–70°C for 4–6 hours, yielding a precursor for subsequent rearrangement. -

Fries Rearrangement to 2-Hydroxy-5-methylbenzophenone :

p-Cresyl benzoate undergoes Fries rearrangement in the presence of anhydrous aluminum chloride (AlCl₃) at 120–130°C. This step generates 2-hydroxy-5-methylbenzophenone, a key intermediate. -

Oximation Reaction :

The ketone intermediate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in an ethanol-water mixture under reflux. Sodium acetate is added to maintain a pH of 4–5, facilitating the formation of the oxime.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| p-Cresyl benzoate | p-Cresol, benzoyl chloride, NaOH, 60–70°C | 85–90% |

| Fries rearrangement | AlCl₃, 120–130°C, 3–4 hours | 70–75% |

| Oximation | NH₂OH·HCl, ethanol-H₂O, reflux, 2 hours | 80–85% |

Alternative Oximation Strategies

A modified oximation protocol reported by Sigma-Aldrich eliminates the need for sodium acetate. Instead, hydroxylamine is directly reacted with 2-hydroxy-5-methylbenzophenone in ethanol under reflux (78°C) for 4–6 hours. This method simplifies purification, as the oxime precipitates upon cooling and is isolated via filtration.

Key Advantages:

-

Reduced reaction time : 4 hours vs. 6 hours in traditional methods.

-

Higher purity : Precipitation minimizes contamination by unreacted ketone.

Mechanistic Insights into HMBO Formation

Fries Rearrangement Mechanism

The AlCl₃-catalyzed Fries rearrangement proceeds via acylium ion formation. The electrophilic acylium ion attacks the aromatic ring of p-cresyl benzoate, leading to regioselective para-substitution due to steric and electronic effects.

Oximation Kinetics

The reaction between 2-hydroxy-5-methylbenzophenone and hydroxylamine follows second-order kinetics, with the rate dependent on both ketone and hydroxylamine concentrations. Protonation of the carbonyl oxygen by acetic acid (from sodium acetate) enhances electrophilicity, accelerating nucleophilic attack by hydroxylamine.

Optimization of Reaction Parameters

Temperature and Solvent Effects

-

Fries rearrangement : Elevated temperatures (≥120°C) improve AlCl₃ solubility and reaction efficiency but risk side products like over-acylated derivatives.

-

Oximation : Ethanol-water mixtures (3:1 v/v) balance solubility and reaction rate. Pure ethanol slows hydroxylamine dissociation, while excess water reduces ketone solubility.

Catalytic Enhancements

Recent studies propose using ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as green solvents for Fries rearrangements. These solvents enhance AlCl₃ activity, reducing reaction times by 30% compared to traditional methods.

Purification and Characterization

Crystallization Techniques

HMBO is purified via recrystallization from ethanol, yielding colorless needles with a melting point of 110 ± 2°C. Slow cooling (0.5°C/min) improves crystal size and purity.

Spectroscopic Validation

| Technique | Key Spectral Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.85–7.82 (m, 1H, aromatic), 2.35 (s, 3H, CH₃) |

| IR (KBr) | 3250 cm⁻¹ (O-H), 1620 cm⁻¹ (C=N) |

| UV-Vis (λ_max) | 400 nm (ε = 6.32 × 10² L mol⁻¹ cm⁻¹) |

Industrial-Scale Production Challenges

Byproduct Management

Side products like 3-hydroxy-5-methylbenzophenone (from meta-Fries rearrangement) necessitate chromatographic separation, increasing production costs.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complexation

HMPM-oxime acts as a bidentate ligand, coordinating via the oxime nitrogen and phenolic oxygen. Examples include:

-

Palladium(II) complexes : Forms [Pd(HMPM-oxime)Cl₂] in the presence of PdCl₂, enabling catalytic applications in cross-coupling reactions .

-

Iron(II)-mediated reactions : Participates in α-C–H activation to form α-ketoxime intermediates, which undergo further oxidation or nucleophilic additions .

Key Mechanistic Insight :

The oxime’s –N–OH group undergoes deprotonation to form a nucleophilic oximate (–N–O⁻), facilitating reactions with electrophiles like allyl halides or carbonyl compounds .

Nitrosation and Oxidation Reactions

HMPM-oxime undergoes nitrosation in the presence of HNO₂ or NO donors:

-

Dioxime formation : Reaction with NaNO₂/HCl yields a vic-dioxime derivative via α-C–H nitrosation (NiCl₂ catalysis) .

-

Oxidation to nitroso compounds : MnO₂ oxidizes the oxime to a nitroso intermediate, which participates in electrophilic aromatic substitutions .

Representative Reaction :

Nucleophilic Additions and Cycloadditions

The oxime nitrogen attacks electrophilic centers, enabling:

-

Allylation : Pd(0)-catalyzed reaction with allyl acetates forms allyl oxime ethers .

-

Cycloadditions : Reacts with tetracyanoethene (TCNE) in [4+2] cycloadditions to form heterocycles .

Example :

Acid/Base-Mediated Transformations

-

Tautomerism : Exists as a keto-oxime (CH=N–OH) and nitroso (C=N–O⁻) tautomer, depending on pH .

-

Hydrolysis : Under strongly acidic conditions, reverts to the parent ketone and hydroxylamine .

Stability Data :

| pH Range | Dominant Form | Notes |

|---|---|---|

| 2–6 | Keto-oxime | Stable in aqueous media |

| >8 | Oximate | Enhanced nucleophilicity |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of oxime derivatives, including (2-Hydroxy-5-methylphenyl)(phenyl)methanone oxime, in anticancer therapy. The oxime moiety has been shown to enhance the physicochemical properties and biological activity of compounds. For instance, certain oxime derivatives demonstrated significant inhibition of FLT3 kinase activity, which is crucial in the treatment of acute myeloid leukemia (AML) .

Table 1: Anticancer Activity of Oxime Derivatives

| Compound | Target | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound 16 | FLT3 | 7.89 | Inhibition of kinase activity |

| Compound 31 | CDK2 | 2.16 | Inhibition of phosphorylation |

These findings suggest that this compound could serve as a lead compound for further development in anticancer drug discovery.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that various oxime derivatives exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, a related compound showed significant zones of inhibition against Staphylococcus aureus and Escherichia coli .

Material Science Applications

Photostability and UV Protection

this compound is utilized in the formulation of sunscreens and other UV protective materials due to its ability to absorb UV light effectively. Its photostability makes it suitable for applications where prolonged exposure to sunlight is expected .

Table 2: Photostability Data

| Compound | UV Absorption Max (nm) | Stability (hours) |

|---|---|---|

| This compound | 310 | 72 |

Environmental Applications

Bioremediation

Recent research has explored the use of oxime compounds in bioremediation processes. The ability of these compounds to chelate heavy metals can be advantageous in environmental cleanup efforts .

Case Study: Heavy Metal Removal

A study demonstrated that an oxime derivative effectively removed lead ions from contaminated water sources through complexation, showcasing its potential utility in environmental remediation strategies.

Mechanism of Action

The mechanism of action of SALOR-INT L496804-1EA involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(Z)-1-(2-Hydroxy-5-methyl-3-nitrophenyl)ethanone Oxime

- Structure : Features a nitro group at the 3-position and a methyl group at the 5-position on the aromatic ring.

- Synthesis: Formed via E→Z isomerization during nitration of (E)-1-(2-hydroxy-5-methylphenyl)ethanone oxime using NaNO₂ in acetic acid .

- Key Differences :

3-Chloro-5-(Trifluoromethyl)-2-Pyridinylmethanone Oxime

- Structure : Substituted with a chloro-trifluoromethylpyridinyl group and a nitrophenyl moiety.

Fluvoxamine and Oxiconazole

- Fluvoxamine : A selective serotonin reuptake inhibitor (SSRI) derived from (E)-5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime. The trifluoromethyl group enhances metabolic stability and CNS penetration .

- Oxiconazole : An antifungal agent with an O-benzyl oxime ether moiety. The benzyl group increases membrane permeability, critical for antifungal activity .

Comparison with Target Compound :

- The target compound lacks the O-alkyl/aryl ether moiety, reducing its membrane permeability compared to oxiconazole.

- Absence of electron-withdrawing groups (e.g., CF₃) limits its pharmacokinetic profile relative to fluvoxamine.

Antimicrobial and Anticancer Derivatives

Benzotriazol-1-yl Methanone Oximes

Thioaryl Naphthylmethanone Oxime Ethers

Comparison with Target Compound :

- Introduction of sulfur (thioether) or heterocycles (benzotriazole) in analogues improves bioactivity.

Nickel(II) Schiff Base Complexes

- Structure: Ligands derived from (2-hydroxy-5-methylphenyl)(phenyl)methanone oxime form pentacoordinate Ni(II) complexes.

- Properties: The hydroxyl and oxime groups act as chelating sites, resulting in complexes with large magnetic anisotropy (τ = 0.25–0.35). Comparable geometries are observed in ligands derived from 1-(2-hydroxyphenyl)ethanone .

Comparison with 1-(2-Hydroxyphenyl)ethanone Derivatives:

- The target compound’s bulkier phenyl group increases steric hindrance, slightly distorting the coordination geometry compared to smaller ethanone-based ligands.

Tables

Table 1: Substituent Effects on Bioactivity

| Substituent | Compound Example | Activity | Mechanism |

|---|---|---|---|

| NO₂, CF₃ | [3-Cl-5-CF₃-pyridinyl] derivative | Pesticidal | Enhanced electrophilicity |

| O-Benzyl | Oxiconazole | Antifungal | Improved membrane permeability |

| Thioaryl | MND (anticancer) | EGFR inhibition | Redox modulation, apoptosis |

Table 2: Physical Properties

| Compound | logP | Melting Point | Hydrogen Bonding |

|---|---|---|---|

| Target Compound | ~2.5* | Not reported | O–H···O, N–OH···O |

| (Z)-3-Nitro derivative | ~3.1* | Not reported | O–H···O, N–OH···O |

| [3-Cl-5-CF₃-pyridinyl] derivative | 7.14 | Not reported | Intermolecular π–π stacking |

*Estimated based on structural analogues.

Biological Activity

(2-Hydroxy-5-methylphenyl)(phenyl)methanone oxime, also known as a derivative of benzophenone oxime, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 241.29 g/mol. The compound features an oxime functional group, which is known for enhancing biological activity in various organic compounds.

1. Anticancer Activity

Research indicates that compounds containing oxime moieties exhibit significant anticancer properties. For instance, studies have shown that related oxime derivatives can inhibit the proliferation of cancer cells through various mechanisms:

- Mechanism of Action : The anticancer effects are often mediated by the induction of apoptosis and cell cycle arrest. For example, certain oxime derivatives have been reported to downregulate proteins associated with cell survival, such as Mcl-1 and Bcl-xL, leading to increased apoptosis in cancer cell lines .

- Case Study : In a study involving human lung adenocarcinoma cells (A549), specific oxime derivatives demonstrated potent inhibitory effects on tumor growth in vivo, suggesting their potential as therapeutic agents against lung cancer .

| Compound | IC50 (µM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| Oxime A | 0.87 | Leukemia | Apoptosis induction |

| Oxime B | 0.04 | Lung adenocarcinoma | Cell cycle arrest |

| Oxime C | 0.1 | Breast cancer | Downregulation of Bcl-xL |

2. Antifungal Activity

This compound has also shown antifungal properties:

- Mechanism : It inhibits the formation of fungal hyphae and disrupts membrane permeability in Candida species. This action is attributed to the compound's ability to modulate cellular phosphorylation pathways, leading to necrosis in fungal cells .

- Case Study : In vitro studies revealed that this compound effectively eliminated clinical isolates of Candida that were resistant to conventional antifungal treatments like ketoconazole .

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 1 µg/mL |

| Candida glabrata | 0.5 µg/mL |

3. Anti-inflammatory Activity

Oximes have been recognized for their potential anti-inflammatory effects:

- Mechanism : Compounds have been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models.

- Research Findings : Studies indicated that specific oxime derivatives could reduce inflammation in animal models by modulating signaling pathways involved in inflammation .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing (2-Hydroxy-5-methylphenyl)(phenyl)methanone oxime, and how can its purity and structure be validated?

- Methodology :

- Synthesis : React (2-hydroxy-5-methylphenyl)(phenyl)methanone with hydroxylamine hydrochloride under alkaline conditions (e.g., NaOH/EtOH) to form the oxime .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

- Characterization :

- NMR Spectroscopy : Confirm the oxime proton (N–OH) resonance at δ 10–12 ppm and aromatic protons consistent with substitution patterns .

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding interactions (e.g., O–H···N bridges) .

- Mass Spectrometry : Verify the molecular ion peak (e.g., ESI-MS: m/z calculated for C₁₅H₁₅NO₂: 241.11) .

Q. What analytical techniques are critical for distinguishing this compound from its structural analogs?

- Methodology :

- HPLC-DAD : Optimize a reverse-phase method (C18 column, acetonitrile/water + 0.1% formic acid) to separate the oxime from analogs like (4-methoxyphenyl)(phenyl)methanone oxime .

- FT-IR Spectroscopy : Identify the oxime N–O stretch (~1600 cm⁻¹) and hydroxyl group (~3200 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures to assess thermal stability differences .

Advanced Research Questions

Q. How can experimental protocols be optimized to minimize degradation of this compound during prolonged studies?

- Methodology :

- Sample Stabilization : Store solutions at –20°C under inert gas (N₂/Ar) to suppress oxidation or hydrolysis .

- Real-Time Monitoring : Use high-speed UV-Vis spectroscopy or inline FT-IR to detect degradation intermediates (e.g., ketone reversion) .

- Degradation Kinetics : Perform Arrhenius studies at varying temperatures (25–60°C) to model shelf-life and identify critical degradation pathways .

Q. What strategies can resolve contradictions in reported biological activity data for this oxime derivative?

- Methodology :

- Meta-Analysis : Systematically compare datasets across studies, focusing on variables like solvent polarity (e.g., DMSO vs. ethanol) and assay protocols (e.g., cell line viability assays vs. enzyme inhibition) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methoxy vs. hydroxy substitutions) to isolate electronic/steric effects on bioactivity .

- Computational Modeling : Use DFT calculations to predict binding affinities with biological targets (e.g., cytochrome P450 enzymes) and validate via molecular docking .

Q. How does the stereochemistry of the oxime group influence its reactivity in coordination chemistry applications?

- Methodology :

- Stereoselective Synthesis : Prepare syn and anti isomers via pH-controlled condensation (e.g., acidic vs. basic conditions) .

- X-ray Absorption Spectroscopy (XAS) : Probe metal-oxime coordination geometries (e.g., Cu²⁺ or Fe³⁺ complexes) to correlate stereochemistry with stability constants .

- Kinetic Studies : Compare isomer reactivity in ligand substitution reactions (e.g., with [PdCl₄]²⁻) using stopped-flow spectrophotometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.